{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Description
{7-[(2-Fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative characterized by a 2-fluorobenzyl ether substituent at the 7-position of the coumarin scaffold, a methyl group at the 4-position, and an acetic acid moiety at the 3-position. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
2-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-11-14-7-6-13(24-10-12-4-2-3-5-16(12)20)8-17(14)25-19(23)15(11)9-18(21)22/h2-8H,9-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNBBKJKDYWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of the chromen-2-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The unique structural features of this compound contribute to its interaction with various biological targets.
Structural Characteristics
The compound features a chromen-2-one core structure with a 2-fluorobenzyl ether substituent and an acetic acid moiety. This specific arrangement of functional groups is responsible for its biological activity.
| Compound Name | Structural Features |
|---|---|
| This compound | Contains a 2-fluorobenzyl group and an acetic acid functional group |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
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Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Monoamine Oxidase (MAO) : Involved in the metabolism of neurotransmitters.
- Butyrylcholinesterase (BChE) : Plays a role in neurodegenerative diseases.
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), which can mitigate oxidative stress-related damage in cells.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, thereby reducing inflammation in various biological contexts.
Biological Activity Studies
Recent research has highlighted the biological activity of this compound through various assays:
In Vitro Studies
- Enzyme Inhibition Assays : Inhibitory concentrations (IC50) for AChE and MAO were determined, showcasing effective inhibition at micromolar concentrations.
- Cell Viability and Toxicity : Toxicity assays conducted on Vero cells demonstrated that the compound was non-toxic up to concentrations of 100 μg/mL, suggesting a favorable safety profile .
- ROS Scavenging Activity : The compound displayed significant ROS scavenging ability, with IC50 values indicating effective protection against oxidative stress .
Case Studies
A series of studies have been conducted to evaluate the therapeutic potential of this compound:
- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress .
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising antibacterial activity, particularly against Gram-positive bacteria .
Scientific Research Applications
The applications of {7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid are not explicitly detailed within the provided search results. However, the search results do offer some insight into the properties and potential applications of related compounds, specifically coumarin derivatives.
Coumarins and their Applications
Coumarins are a class of compounds with diverse applications in various industries . They have been explored for their potential use in agrochemicals, food, pharmaceuticals, and cosmetics . Coumarin derivatives have demonstrated various bio-pharmacological activities, leading to their evaluation for different therapeutic applications .
Coumarin Derivatives as Inhibitors
Some coumarin derivatives have been identified as potent inhibitors of certain enzymes . For example, NW-1772, a 7-meta-chlorobenzyloxy coumarin derivative, has shown high inhibitory potency against rMAO B, with good selectivity and pharmacokinetic properties . Additionally, coumarin derivatives have been investigated as multitarget MAO-ChE inhibitors, showing potential for improving aqueous solubility and maintaining MAO B potency and selectivity . Some coumarin derivatives have exhibited inhibitory activity against hAChE/BChE, β-secretase (BACE1), and Aβ aggregation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzyl group, coumarin core, or acetic acid moiety. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Position : The 2-fluorobenzyloxy group in the target compound may influence steric and electronic interactions differently than 3-fluorobenzyloxy or 3-chlorobenzyloxy analogs .
- Biological Activity : Hydrazide derivatives (e.g., ) exhibit antioxidant and antimicrobial properties, whereas the target compound’s acetic acid moiety may favor enzyme inhibition (e.g., histone deacetylases, as seen in related coumarin-hydroxamates ).
Physicochemical and Pharmacological Properties
Key Insights :
Crystallographic and Spectroscopic Data
- X-ray Crystallography: No direct data exist for the target compound, but related coumarins (e.g., ) are refined using SHELXL .
- NMR/HRMS : The target compound’s structure can be confirmed via 1H/13C-NMR (similar to ) and HRMS (expected [M+H]+: ~373.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
